molecular formula C9H12N2O3 B8462096 tert-butyl 5-formyl-1H-pyrazole-3-carboxylate

tert-butyl 5-formyl-1H-pyrazole-3-carboxylate

Cat. No. B8462096
M. Wt: 196.20 g/mol
InChI Key: DVBJWZRNBWIPCH-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of 1,1-dimethylethyl 5-[bis(methyloxy)methyl]-1H-pyrazole-3-carboxylate (18.6 g) in acetone (100 ml) was added 1M potassium bisulphate solution (200 ml) and the resultant suspension stirred at RT overnight. The mixture was diluted with water (200 ml), stirred for 10 min, filtered and the resultant solid washed sequentially with water, isopropanol and hexane and dried under high vacuum to give the title compound (11.2 g) as a solid.
Name
1,1-dimethylethyl 5-[bis(methyloxy)methyl]-1H-pyrazole-3-carboxylate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[NH:8][N:7]=[C:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]=1.S(=O)(=O)(O)[O-].[K+]>CC(C)=O.O>[CH:3]([C:4]1[NH:8][N:7]=[C:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
1,1-dimethylethyl 5-[bis(methyloxy)methyl]-1H-pyrazole-3-carboxylate
Quantity
18.6 g
Type
reactant
Smiles
COC(C1=CC(=NN1)C(=O)OC(C)(C)C)OC
Name
Quantity
200 mL
Type
reactant
Smiles
S([O-])(O)(=O)=O.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the resultant solid washed sequentially with water, isopropanol and hexane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C1=CC(=NN1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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